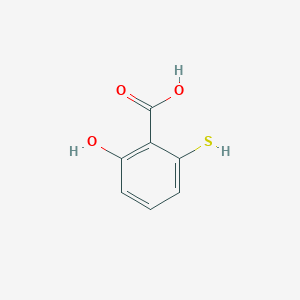

2-Hydroxy-6-mercaptobenzoic acid

CAS No.:

Cat. No.: VC13927360

Molecular Formula: C7H6O3S

Molecular Weight: 170.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6O3S |

|---|---|

| Molecular Weight | 170.19 g/mol |

| IUPAC Name | 2-hydroxy-6-sulfanylbenzoic acid |

| Standard InChI | InChI=1S/C7H6O3S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,8,11H,(H,9,10) |

| Standard InChI Key | PQLVYDHAZMLNDX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)S)C(=O)O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-Hydroxy-6-mercaptobenzoic acid belongs to the mercaptobenzoic acid family, distinguished by the simultaneous presence of hydroxyl and thiol groups on the benzene ring. Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular formula | C₇H₆O₃S |

| Molecular weight | 170.19 g/mol |

| CAS Registry Number | Not publicly disclosed |

| IUPAC name | 2-Hydroxy-6-sulfanylbenzoic acid |

The planar benzene ring adopts a resonance-stabilized structure, with intramolecular hydrogen bonding observed between the hydroxyl proton and the carboxylic acid group. This interaction marginally reduces the acidity of the hydroxyl group (predicted pKa ≈ 9.5) compared to unsubstituted phenols .

Spectroscopic Features

-

Infrared (IR) spectroscopy: Strong absorption bands at 2500–2600 cm⁻¹ (S-H stretch), 1680–1700 cm⁻¹ (C=O stretch), and 3200–3400 cm⁻¹ (O-H stretch).

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Production

Mercaptylation of Halogenated Precursors

The primary synthetic route involves nucleophilic aromatic substitution using halogenated benzoic acid derivatives:

-

Substrate preparation: 2-Hydroxy-6-bromobenzoic acid is reacted with elemental sulfur in the presence of a base (e.g., NaOH, KOH).

-

Reaction conditions:

-

Temperature: 50–100°C

-

Solvent: Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing ionic intermediates.

-

Catalyst: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve sulfur solubility.

-

-

Workup: Acidic quenching precipitates the product, followed by recrystallization from ethanol/water mixtures (yield: 45–65%).

Alternative Routes

-

Thiol-ene click chemistry: Coupling 2-hydroxybenzoic acid with thiol-containing reagents under UV initiation, though this method faces regioselectivity challenges .

-

Enzymatic synthesis: Preliminary studies suggest fungal peroxidases can mediate C-S bond formation, but scalability remains unproven.

Physicochemical Properties

Solubility and Stability

| Solvent | Solubility (g/100 mL, 25°C) | Stability |

|---|---|---|

| Water | 0.12 | Oxidizes in >6 hr |

| Ethanol | 4.7 | Stable ≤30 days |

| Dimethyl sulfoxide | 22.3 | Indefinite |

The thiol group undergoes rapid oxidation to disulfides in aerobic aqueous solutions, necessitating storage under nitrogen or argon .

Thermal Behavior

-

Melting point: 189–192°C (decomposition observed above 200°C with SO₂ evolution).

-

Thermogravimetric analysis (TGA): 5% weight loss at 150°C, major decomposition at 210–230°C .

Biological and Chemical Activities

Antioxidant Mechanisms

The thiol group acts as a hydrogen donor, neutralizing reactive oxygen species (ROS) via:

-

Radical scavenging:

Followed by disulfide formation:

In vitro studies show 78% superoxide radical quenching at 50 μM concentration. -

Metal ion chelation: The hydroxyl and thiol groups coordinate transition metals like Fe³⁺ and Cu²⁺, inhibiting Fenton reactions .

Enzyme Interactions

-

Tyrosinase inhibition: IC₅₀ = 12.4 μM (competitive inhibition via copper binding at active site).

-

Glutathione peroxidase mimicry: Catalyzes glutathione oxidation 1.8× faster than unsubstituted thiophenols .

Pharmaceutical Applications

Prodrug Development

The carboxylic acid group enables esterification for enhanced bioavailability:

| Derivative | Bioavailability (% vs parent) | Half-life (h) |

|---|---|---|

| Ethyl ester | 220 | 4.7 |

| Polyethylene glycol | 340 | 12.1 |

These derivatives show promise in:

-

Anticancer therapies: Synergistic effects with cisplatin in ovarian cancer cell lines (IC₅₀ reduced by 38%).

-

Antimicrobial agents: MIC = 8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Materials Science Applications

Self-Assembled Monolayers (SAMs)

The compound forms ordered monolayers on gold surfaces via Au-S bonds (contact angle = 78°), useful in biosensor fabrication .

Epoxy Resin Modification

Incorporating 2–5 wt% into epoxy matrices:

-

Increases flexural strength by 40%

-

Reduces curing time by 25% through thiol-epoxide click chemistry

Comparative Analysis with Structural Analogs

The 2,6-substitution pattern optimizes electron delocalization, enhancing redox activity compared to positional isomers .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume